molecular formula C17H15NO2 B8806295 1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone CAS No. 1097087-10-9

1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone

Cat. No. B8806295
CAS RN: 1097087-10-9
M. Wt: 265.31 g/mol
InChI Key: CHVBLIVDQFEJTQ-UHFFFAOYSA-N
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Description

1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
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properties

CAS RN

1097087-10-9

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

1-(1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone

InChI

InChI=1S/C17H15NO2/c1-20-17-9-5-2-6-12(17)10-16(19)14-11-18-15-8-4-3-7-13(14)15/h2-9,11,18H,10H2,1H3

InChI Key

CHVBLIVDQFEJTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

Indole (11.7 g, 100 mmol) was dissolved in diethylether (100 ml) under nitrogen atmosphere and cooled to 0° C. 3M MeMgBr solution (35 ml, 105 mmol) was added dropwise and allowed to stir at room temperature for 2 hours. The reaction mixture was cooled at 0° C. and a solution of 2-methoxybenzoyl chloride 2 (18.46 g, 100 mmol) in diethyl ether (100 ml) was added dropwise with vigorous stirring. The reaction mixture was then allowed to stir at room temperature for 2 hours. A solution of ammonium chloride (300 ml) was added to the reaction mixture and the resulting mixture was stirred at room temperature overnight. The solid that was formed was collected by filtration, washed with water and hexane then dried in a dessicator over phosphorous pentoxide to give 13 g (49%) of 1-(1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone 3 as a cream solid.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
18.46 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

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